2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4OS2 and its molecular weight is 440.96. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique structure integrating an imidazole ring, thioether linkage, and thiazole moiety, this compound exhibits potential applications in drug discovery and development.
Chemical Structure and Properties
The molecular formula of the compound is C25H22ClN3OS with a molecular weight of approximately 448.0 g/mol. Its structure includes several functional groups that enhance its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H22ClN3OS |
Molecular Weight | 448.0 g/mol |
CAS Number | 1226459-32-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : A cyclization reaction using a 1,2-diamine and an appropriate aldehyde or ketone.
- Thioether Formation : Reaction of the imidazole derivative with a thiol compound.
- Acetamide Introduction : Acylation using acetic anhydride to introduce the acetamide group.
These synthetic routes highlight the complexity and versatility of constructing such compounds, making them suitable for further modifications and applications in medicinal chemistry .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, certain derivatives have shown activity against viruses such as HIV and tobacco mosaic virus (TMV), with effective concentrations (EC50) reported in the low micromolar range .
Case Study:
A related imidazole derivative demonstrated an EC50 value of 3.98 μM against HIV type 1, indicating its potential as a lead candidate for antiviral drug development .
Antitumor Activity
The compound has also been evaluated for its anti-proliferative effects on various cancer cell lines. In vitro studies revealed that it can inhibit cell growth effectively, with some derivatives achieving IC50 values as low as 0.035 μM against Jurkat cells, suggesting potent anti-cancer activity without significant toxicity to normal cells .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and acetamide groups enhance binding affinity and specificity . These interactions can modulate biological pathways, leading to therapeutic effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.
Compound Name | EC50 (μM) | Activity Type |
---|---|---|
This compound | 3.98 | Antiviral (HIV) |
N-(4-phenylthiazol-2-yl)cinnamamide derivatives | 0.035 | Antitumor (Jurkat) |
Pyrazole acyl thiourea analogs | 32.2 | Antiviral (HCV NS5B) |
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS2/c1-14-2-4-15(5-3-14)18-12-24-21(26(18)17-8-6-16(22)7-9-17)29-13-19(27)25-20-23-10-11-28-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBWYDDHIQNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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